molecular formula C9H12F3NO4 B1480219 Dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate CAS No. 2098117-63-4

Dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate

Cat. No.: B1480219
CAS No.: 2098117-63-4
M. Wt: 255.19 g/mol
InChI Key: IZEXZPWLRLGYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate is a useful research compound. Its molecular formula is C9H12F3NO4 and its molecular weight is 255.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids and nucleotides. These interactions can lead to changes in the activity of these enzymes, affecting the overall metabolic flux within the cell .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in various cellular functions, thereby impacting the overall cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in either inhibition or activation of the target molecules, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including alterations in liver and kidney function, as well as changes in blood chemistry .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules. These interactions can affect the overall metabolic flux within the cell, leading to changes in the levels of specific metabolites. The compound’s influence on metabolic pathways can have significant implications for cellular function and overall organismal health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments. These interactions can affect the compound’s activity and function, as well as its overall bioavailability within the organism .

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications. This subcellular localization is important for the compound’s biological activity, as it can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Biological Activity

Dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological properties.
  • Dicarboxylate Groups : Two carboxylic acid groups that can participate in various biochemical interactions.
  • Trifluoromethyl Group : The presence of a trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes, thereby modulating metabolic pathways. This is crucial for its potential therapeutic effects.
  • Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways.
  • Modulation of Gene Expression : By affecting transcription factors, it may alter gene expression profiles in target cells.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • MIC Values : Compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Target Pathogen
Example A3.12Staphylococcus aureus
Example B12.5Escherichia coli

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolidine derivatives has been documented, suggesting that this compound could exhibit similar effects:

  • NO Secretion Inhibition : Studies have shown that certain pyrrolidine derivatives can inhibit LPS-induced nitric oxide (NO) secretion in macrophages, indicating anti-inflammatory properties .

Case Studies

  • Study on L-trans-pyrrolidine-2,4-dicarboxylic Acid (PDC) :
    • Research demonstrated that supplementation with PDC affected neurotransmitter levels and exhibited neuroprotective effects in models of glutamate deficiency .
    • This suggests that derivatives like this compound could impact neurological health.
  • Pyrrole Derivatives Against Mycobacterium tuberculosis :
    • A series of pyrrole derivatives were evaluated for their activity against Mycobacterium tuberculosis, showing promising results with MIC values around 5 μM for some compounds .
    • This indicates potential applications in developing tuberculosis treatments.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimalarial Agents
Pyrrolidine derivatives, including dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate, have been investigated for their potential as antimalarial agents. A notable study demonstrated that pyrrolidine compounds exhibited significant potency against drug-resistant strains of Plasmodium falciparum, with some derivatives showing IC50 values comparable to established treatments like chloroquine . The modification of the pyrrolidine scaffold with trifluoromethyl groups enhances lipophilicity and bioactivity.

1.2 Drug Discovery
The pyrrolidine ring is a versatile scaffold in drug discovery, often utilized to develop novel therapeutics targeting various receptors. For instance, compounds derived from this scaffold have shown promise as inverse agonists for nuclear hormone receptors involved in autoimmune diseases . The introduction of the trifluoromethyl group has been linked to improved binding affinities and selectivity for target proteins.

Organic Synthesis

2.1 Asymmetric Synthesis
this compound serves as an effective dipolarophile in asymmetric synthesis reactions, particularly in 1,3-dipolar cycloaddition reactions with azomethine ylides. These reactions yield highly functionalized pyrrolidines with excellent diastereoselectivity and enantioselectivity . The ability to control stereochemistry is crucial for developing enantiomerically pure compounds used in pharmaceuticals.

2.2 Synthesis of Novel Compounds
The compound has been utilized as a building block for synthesizing various complex molecules. For example, it has been involved in the synthesis of pyrrolidine-based derivatives that exhibit significant biological activity against multiple targets . This versatility makes it a valuable intermediate in the chemical industry.

Case Studies

Study Application Findings
Zhang et al., 2021Antimalarial ActivityIdentified pyrrolidine derivatives with IC50 values < 50 nM against P. falciparum resistant strains .
Smith et al., 2020Asymmetric SynthesisDemonstrated high diastereoselectivity (>20:1) in cycloaddition reactions using this compound .
Lee et al., 2019Drug DiscoveryDeveloped novel compounds targeting RORγt with improved potency using pyrrolidine scaffolds .

Properties

IUPAC Name

dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO4/c1-16-7(14)4-3-13-6(9(10,11)12)5(4)8(15)17-2/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEXZPWLRLGYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC(C1C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.